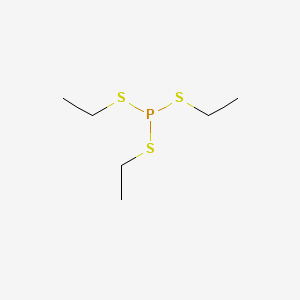
Phosphorotrithious acid, triethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorotrithious acid, triethyl ester, also known as tris(ethylsulfanyl)phosphane, is an organophosphorus compound with the molecular formula C6H15PS3. This compound is characterized by the presence of three ethylsulfanyl groups attached to a central phosphorus atom. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its unique properties .
Métodos De Preparación
Phosphorotrithious acid, triethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired ester along with hydrochloric acid as a byproduct . Industrial production methods often involve similar processes but are optimized for higher yields and purity. These methods may include the use of catalysts and controlled reaction environments to ensure efficient production .
Análisis De Reacciones Químicas
Phosphorotrithious acid, triethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form phosphorotrithioic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphorotrithioic acid or other reduced forms.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phosphorotrithioic acid, while reduction with lithium aluminum hydride produces phosphorotrithioic acid derivatives .
Aplicaciones Científicas De Investigación
Phosphorotrithious acid, triethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which phosphorotrithious acid, triethyl ester exerts its effects involves its ability to interact with various molecular targets. The compound can act as an antioxidant by decomposing hydroperoxides and reducing peroxyl radicals . This antioxidant activity is attributed to the presence of the ethylsulfanyl groups, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify other molecules and exert its effects .
Comparación Con Compuestos Similares
Phosphorotrithious acid, triethyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphorothioic acid, triethyl ester: This compound has similar chemical properties but differs in its oxidation state and reactivity.
Phosphorodithioic acid, diethyl ester: Another related compound with two ethylsulfanyl groups, which exhibits different reactivity and applications.
Phosphorotrithioic acid, trimethyl ester: Similar in structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
This compound is unique due to its specific combination of ethylsulfanyl groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
688-62-0 |
|---|---|
Fórmula molecular |
C6H15PS3 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
tris(ethylsulfanyl)phosphane |
InChI |
InChI=1S/C6H15PS3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 |
Clave InChI |
MPXYHFPQDPRCNM-UHFFFAOYSA-N |
SMILES canónico |
CCSP(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


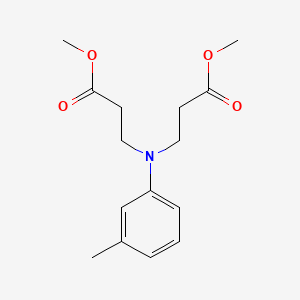
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
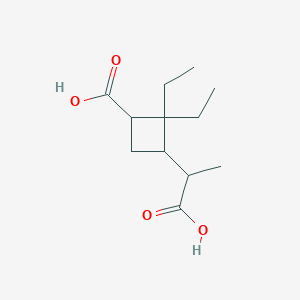
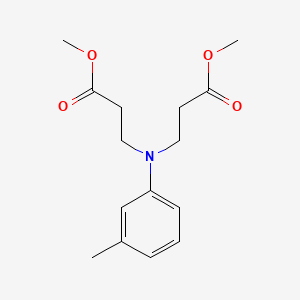
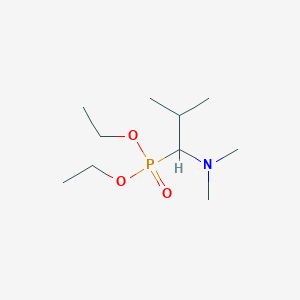
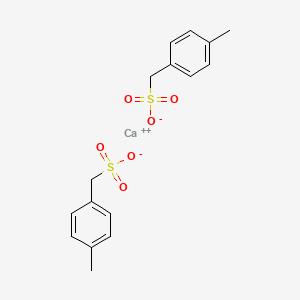
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
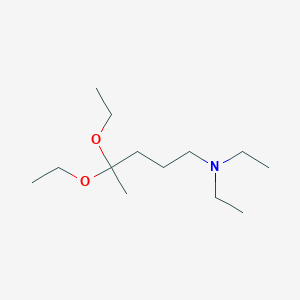
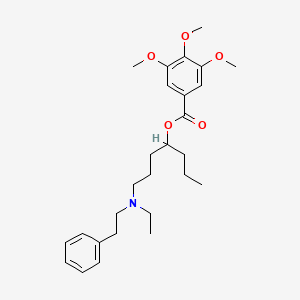
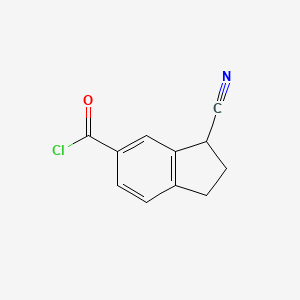
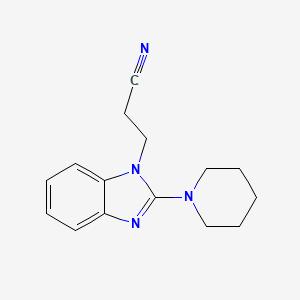
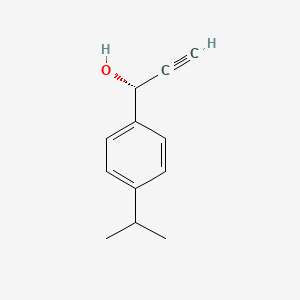
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

